REACTION_CXSMILES
|
N1C=CN=C1.[NH2:6][C@H:7]([C:11]([OH:13])=[O:12])[CH2:8][CH2:9][OH:10].[Si:14](Cl)([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15].O>CN(C=O)C>[NH2:6][CH:7]([CH2:8][CH2:9][O:10][Si:14]([C:17]([CH3:20])([CH3:19])[CH3:18])([CH3:16])[CH3:15])[C:11]([OH:13])=[O:12]
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Name
|
|
Quantity
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20.4 g
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Type
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reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
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N[C@@H](CCO)C(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
3 L
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Type
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reactant
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Smiles
|
O
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Type
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CUSTOM
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Details
|
the solution is stirred 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
added
|
Type
|
STIRRING
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Details
|
the mixture is stirred for ten minutes at 0° C. the for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
the resulting solid is collected by filtration
|
Type
|
CUSTOM
|
Details
|
The isolated product is dried
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC(C(=O)O)CCO[Si](C)(C)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |